molecular formula C10H7F3O4 B11801638 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid CAS No. 1420795-08-9

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

Cat. No.: B11801638
CAS No.: 1420795-08-9
M. Wt: 248.15 g/mol
InChI Key: WFOORGFOUDPHFP-UHFFFAOYSA-N
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Description

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a bicyclic compound featuring a benzofuran core substituted with a ketone (4-oxo), a trifluoromethyl group (at position 6), and a carboxylic acid moiety (at position 3). The trifluoromethyl group is electron-withdrawing, which may enhance acidity and metabolic stability compared to non-fluorinated analogs .

Properties

CAS No.

1420795-08-9

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7F3O4/c11-10(12,13)4-1-6(14)8-5(9(15)16)3-17-7(8)2-4/h3-4H,1-2H2,(H,15,16)

InChI Key

WFOORGFOUDPHFP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1OC=C2C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Modified Feist-Benary Synthesis

The Feist-Benary reaction, traditionally used to synthesize furan derivatives, has been adapted for tetrahydrobenzofuran systems. A patent by EP0101003B2 outlines a method for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives via condensation of 1,3-cyclohexanedione with chloroacetaldehyde under basic conditions. For the trifluoromethyl variant, this approach requires substitution of chloroacetaldehyde with a trifluoromethyl-containing aldehyde precursor.

Reaction Scheme:

1,3-cyclohexanedione+CF₃CH₂CHOBase (pH 5.4–10)Intermediate (IV)AcidTarget Compound\text{1,3-cyclohexanedione} + \text{CF₃CH₂CHO} \xrightarrow{\text{Base (pH 5.4–10)}} \text{Intermediate (IV)} \xrightarrow{\text{Acid}} \text{Target Compound}

Key Parameters:

  • Base Selection: Potassium carbonate or sodium hydrogencarbonate (1–1.2 equivalents) optimizes yield while minimizing side reactions.

  • pH Control: Maintaining pH 7.5–9.5 prevents decomposition of the trifluoromethyl aldehyde.

  • Solvent System: Water-ethyl acetate biphasic systems enhance solubility of intermediates.

Yield: 68–76% for non-CF₃ analogs, though trifluoromethyl incorporation may reduce yields to ~50% due to steric and electronic effects.

Multi-Step Functionalization Strategies

Post-Cyclization Trifluoromethylation

Introducing the -CF₃ group after forming the tetrahydrobenzofuran core is a common strategy. For example, 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS 1420793-47-0) can be oxidized to the target compound using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Oxidation Conditions:

4-Hydroxy analogPCC/CH₂Cl₂4-Oxo-6-(trifluoromethyl) derivative\text{4-Hydroxy analog} \xrightarrow{\text{PCC/CH₂Cl₂}} \text{4-Oxo-6-(trifluoromethyl) derivative}

Challenges:

  • Over-oxidation of the furan ring.

  • Low regioselectivity (≤60% yield reported for similar systems).

Electrophilic Trifluoromethylation

Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) enables direct electrophilic -CF₃ insertion at the C6 position of preformed tetrahydrobenzofuran intermediates.

Typical Protocol:

  • Generate enolate at C6 using LDA (lithium diisopropylamide).

  • React with Umemoto’s reagent at −78°C.

  • Quench with aqueous NH₄Cl.

Yield: 40–55% (estimated from sulfonamide analogs).

Cyclocondensation of CF₃-Substituted Diketones

Trifluoromethyl-1,3-Cyclohexanedione Precursors

Synthesizing 6-(trifluoromethyl)-1,3-cyclohexanedione as a starting material allows direct incorporation of -CF₃ during cyclocondensation.

Synthesis of 6-(Trifluoromethyl)-1,3-cyclohexanedione:

CF₃COCH₂CO₂EtDieckmann Cyclization6-CF₃-1,3-cyclohexanedione\text{CF₃COCH₂CO₂Et} \xrightarrow{\text{Dieckmann Cyclization}} \text{6-CF₃-1,3-cyclohexanedione}

Cyclocondensation:
React with glyoxylic acid (HCOCOOH) under acidic conditions to form the carboxylic acid moiety.

Advantages:

  • Higher regioselectivity (≥70% yield in model systems).

  • Avoids late-stage oxidation steps.

Industrial-Scale Considerations

Process Optimization

Cost Drivers:

  • Price of CF₃ precursors (e.g., $450–$600/kg for Umemoto’s reagent).

  • Solvent recovery in biphasic systems (ethyl acetate recycling ≥85%).

Safety:

  • Hazard class 8 (corrosive) due to acidic byproducts.

  • Requires specialized equipment for handling HF byproducts from -CF₃ degradation.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, decarboxylation of the compound leads to the formation of 2-trifluoromethyl-4H-thiopyran-4-one .

Scientific Research Applications

Medicinal Chemistry

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may exhibit biological activity against various diseases:

  • Dipeptidyl Peptidase IV Inhibition : Research indicates that related compounds with similar structural motifs have been developed as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is critical in the management of type 2 diabetes. For instance, derivatives of this compound have shown promising inhibition rates (IC50 values) in preclinical studies, suggesting potential for further development as antidiabetic agents .

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic pathways for the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Cross-Coupling Reactions : The compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals. Optimized reaction conditions have been reported that yield high product purity and efficiency .

Material Science

Due to its fluorinated structure, this compound may also find applications in material science:

  • Fluorinated Polymers : The trifluoromethyl group enhances the thermal and chemical stability of polymers. Research into incorporating such compounds into polymer matrices can lead to materials with improved performance characteristics suitable for high-performance applications.

Case Studies

StudyFocusFindings
Study on DPP-IV Inhibition Investigated the efficacy of DPP-IV inhibitors derived from benzofuran structuresThe compound showed an IC50 value of 18 nM with excellent selectivity over proline-selective peptidases .
Cross-Coupling Optimization Examined the efficiency of cross-coupling reactions using this compoundAchieved yields up to 98% under optimized conditions using TEMPO+BF4− as an oxidant .
Material Properties Explored the incorporation of trifluoromethyl compounds into polymer matricesEnhanced thermal stability and chemical resistance were observed in fluorinated polymers .

Mechanism of Action

The mechanism of action of 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of the target compound with two analogs from the evidence:

Property 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
Molecular Formula C₁₀H₇F₃O₄ (inferred) C₉H₈O₄ C₁₃H₁₃F₃O₄
Molecular Weight (g/mol) ~248 (estimated) 180.16 290.24
CAS Number N/A 56671-28-4 2654794-66-6
Substituents -CF₃ (position 6), -COOH (position 3) -COOH (position 3) -CF₃ (position 3), -COOEt (position 2), -CH₃ (position 6)
Functional Groups Carboxylic acid, ketone, trifluoromethyl Carboxylic acid, ketone Ester, ketone, trifluoromethyl, methyl
Purity N/A 97% Not specified
Key Applications Potential pharmaceutical intermediate (inferred) Synthetic precursor Ester derivatives for drug discovery

Physicochemical Properties

  • Acidity : The trifluoromethyl group at position 6 in the target compound likely lowers the pKa of the carboxylic acid (compared to the unsubstituted analog) due to electron-withdrawing effects. The base compound (C₉H₈O₄) has typical carboxylic acid acidity (~pKa 4–5), while the CF₃-substituted derivative may exhibit stronger acidity (pKa ~2–3) .
  • Solubility : The hydrophobic -CF₃ group may reduce water solubility compared to the unsubstituted analog. The ethyl ester analog (from ) is more lipophilic due to the ester and methyl groups .
  • Thermal Stability : The flash point of the unsubstituted analog is 185.7°C , while the trifluoromethyl derivative may exhibit higher thermal stability due to fluorine’s inertness.

Research Implications

  • Pharmaceutical Potential: Trifluoromethyl groups enhance metabolic stability and binding affinity in drug candidates. The target compound’s -CF₃ substitution may improve pharmacokinetic properties compared to the unsubstituted analog .
  • Structure-Activity Relationships (SAR): Positional effects of substituents are critical. For example, -CF₃ at position 6 (target) vs.

Biological Activity

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F3O4
  • Molecular Weight : 250.17 g/mol
  • CAS Number : 713937

The compound features a tetrahydrobenzofuran framework with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The trifluoromethyl group is believed to contribute to increased electron-withdrawing capacity, enhancing the compound's ability to scavenge free radicals.

Enzyme Inhibition

Studies have shown that related benzofuran derivatives can inhibit various enzymes involved in inflammatory processes and oxidative stress. For instance:

  • Cholinesterases : Compounds similar to this compound have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenase (COX) : The compound may also inhibit COX enzymes, which are key players in inflammation and pain pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example:

  • Compounds structurally related to this compound showed varying degrees of cytotoxicity against breast cancer MCF-7 cells and other cancer types .

Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of several benzofuran derivatives on AChE and BChE. The most active compounds showed IC50 values in the low micromolar range (e.g., 10.4 μM for AChE), indicating potential for therapeutic applications in Alzheimer's disease management .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capabilities of similar compounds using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited significant scavenging activity, suggesting their potential use as natural antioxidants .

The biological activities of this compound can be attributed to:

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances the electrophilic character of the compound.
  • Hydrogen Bonding : Potential interactions with enzyme active sites may lead to inhibition.
  • Radical Scavenging : The structural motifs may facilitate electron donation to free radicals.

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization (60–80°C optimal).
  • Solvent choice (e.g., toluene for slow crystallization of intermediates).
  • Purity of trifluoromethylation reagents to minimize side reactions.

Basic: How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra to confirm the benzofuran scaffold, trifluoromethyl group, and carboxylic acid proton (δ ~12 ppm) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 265.05 for C₁₀H₈F₃O₄) .
  • X-ray Crystallography : Resolve dihedral angles between the carboxyl group and benzofuran ring (e.g., ~6.8° observed in analogous structures) to confirm stereochemistry .

Q. Experimental Design :

  • Use a shake-flask method with UV-Vis quantification.
  • Cross-reference with PubChem data (CID 713937) while accounting for batch-specific impurities .

Advanced: What strategies optimize the yield of trifluoromethylation in this compound’s synthesis?

Methodological Answer:
Trifluoromethylation is often low-yielding due to steric hindrance and reagent instability. Strategies include:

Electrophilic Reagents : Use Umemoto’s reagent (trimethyl(trifluoromethyl) sulfonium tetrafluoroborate) for higher regioselectivity .

Catalytic Systems : Employ Cu(I)/ligand systems to facilitate CF₃ radical generation under mild conditions .

In Situ Protection : Protect the carboxylic acid as a methyl ester during CF₃ introduction, followed by hydrolysis .

Q. Data Contradiction Analysis :

  • Yields vary from 40–70% across studies due to moisture sensitivity. Use anhydrous solvents and glovebox conditions for reproducibility .

Advanced: How can the benzofuran core be modified to study structure-activity relationships (SAR) in drug discovery?

Methodological Answer:
Key modifications include:

Heteroatom Insertion : Replace the 4-oxo group with NH (via ammonolysis) to create a tetrahydrobenzopyrrole analog, enabling comparative SAR studies .

Side-Chain Functionalization : Attach substituents at the 6-position (e.g., Cl, Br) via halogenation to assess electronic effects on bioactivity .

Ring Expansion : Synthesize a seven-membered ring variant using succinic anhydride derivatives to evaluate conformational flexibility .

Q. Experimental Workflow :

  • Synthesize analogs via stepwise functionalization.
  • Test antimicrobial/antioxidant activity using microplate assays (IC₅₀ comparisons) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation .
  • Handling : Use PPE (gloves, goggles) due to irritant properties. Neutralize spills with sodium bicarbonate .
  • Waste Disposal : Incinerate in a licensed facility (high-temperature oxidation recommended for fluorinated compounds) .

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